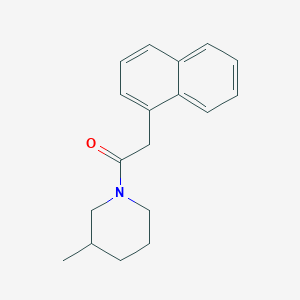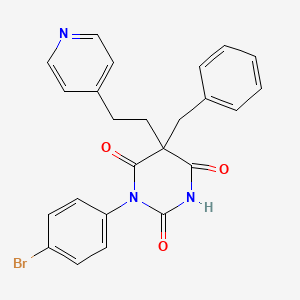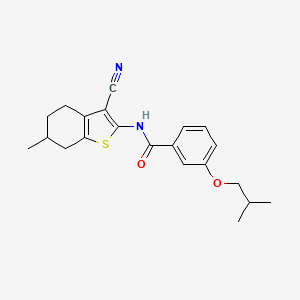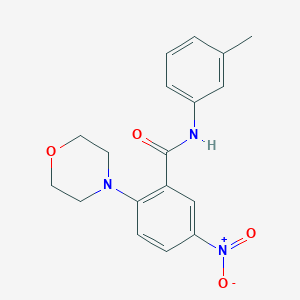![molecular formula C27H26FN3O6 B4092086 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4092086.png)
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
概要
説明
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes fluorophenyl, pyridinylethyl, and trimethoxyphenyl groups, making it a subject of interest for researchers.
準備方法
The synthesis of 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step may involve the use of fluorinated reagents and catalysts to ensure selective fluorination.
Attachment of the pyridinylethyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the trimethoxyphenyl group: This step may involve the use of methoxy-substituted benzyl halides and appropriate base catalysts.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its structural components.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers can use this compound to study its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering protein conformation.
類似化合物との比較
When compared to similar compounds, 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups. Similar compounds may include:
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione: Lacks the trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione: Lacks the pyridinylethyl group, which may influence its interaction with biological targets.
1-(2-Fluorophenyl)-1,3-diazinane-2,4,6-trione: Lacks both the pyridinylethyl and trimethoxyphenyl groups, making it less complex and potentially less versatile in its applications.
特性
IUPAC Name |
1-(2-fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O6/c1-35-21-14-18(15-22(36-2)23(21)37-3)16-27(11-8-17-9-12-29-13-10-17)24(32)30-26(34)31(25(27)33)20-7-5-4-6-19(20)28/h4-7,9-10,12-15H,8,11,16H2,1-3H3,(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHBVORMMUZMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4092016.png)
![5-chloro-2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4092019.png)

![4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4092034.png)
![N-(sec-butyl)-2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4092046.png)
![2-(2,3-dimethylphenoxy)-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B4092048.png)
![1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4092054.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B4092056.png)



![2-(1-adamantyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4092083.png)
